3-(dimethyl-4H-1,2,4-triazol-3-yl)propanenitrile

Description

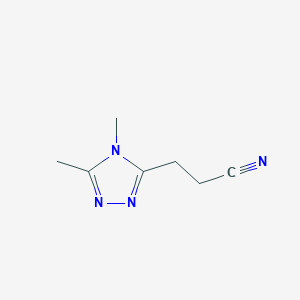

3-(Dimethyl-4H-1,2,4-triazol-3-yl)propanenitrile is a heterocyclic compound featuring a 1,2,4-triazole core substituted with two methyl groups at positions 4 and 5, and a propanenitrile chain at position 2. The nitrile group confers electrophilic reactivity, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name |

3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-6-9-10-7(11(6)2)4-3-5-8/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCIKPCZXMGFJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanenitrile typically involves the reaction of 3-amino-1,2,4-triazole with appropriate alkylating agents. One common method is the alkylation of 3-amino-1,2,4-triazole with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(dimethyl-4H-1,2,4-triazol-3-yl)propanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

3-(dimethyl-4H-1,2,4-triazol-3-yl)propanenitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanenitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The compound may inhibit enzymes or interact with nucleic acids, affecting cellular processes and pathways .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical differences between 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanenitrile and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituents on Triazole Core | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₈H₁₀N₄ | 162.20 | 4,5-dimethyl, 3-propanenitrile | Nitrile, methyl |

| 2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile | C₆H₈N₄ | 136.16 | 4,5-dimethyl, 3-acetonitrile | Nitrile, methyl |

| 3-(5-Amino-1H-1,2,4-triazol-3-yl)benzonitrile | C₇H₈N₂O₂ | 152.15 | 5-amino, 3-benzonitrile | Nitrile, amino, phenyl |

| 2-(5-Methoxy-phenyl-1H-triazol-3-ylthio)acetonitrile | C₁₁H₁₀N₄OS | 246.28 | 5-methoxyphenyl, 3-thioacetonitrile | Methoxy, thioether, nitrile |

Physicochemical Properties

- Steric Effects: The 4,5-dimethyl substitution on the triazole ring introduces steric hindrance, which may limit rotational freedom and alter binding affinities compared to amino- or methoxy-substituted analogs (e.g., C₇H₈N₂O₂) .

Biological Activity

3-(Dimethyl-4H-1,2,4-triazol-3-yl)propanenitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antitumor activities, supported by various studies and data.

Chemical Structure and Properties

- Molecular Formula : C₆H₈N₄

- Molecular Weight : 152.16 g/mol

- CAS Number : 1541538-99-1

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. Research has shown that derivatives of triazole can inhibit the growth of various bacterial strains. For example, a study demonstrated that this compound exhibited activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Ciprofloxacin | 16 |

| S. aureus | 16 | Methicillin | 8 |

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been explored in various models. A notable study evaluated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Key Findings:

- Reduction in TNF-alpha levels by 50% at a concentration of 10 µM.

- Inhibition of IL-6 production by approximately 40% at the same concentration.

Antitumor Activity

The antitumor effects of this compound have been investigated in various cancer cell lines. One study focused on its impact on human breast cancer cells (MCF-7), revealing that it induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | Cell cycle arrest |

Case Studies

- In Vivo Tumor Growth Inhibition : A xenograft model using MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The observed tumor volume was reduced by approximately 60% after four weeks of treatment.

- Docking Studies : Molecular docking studies have indicated that this compound binds effectively to key targets involved in cancer cell proliferation, suggesting a mechanism through which it may exert its antitumor effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.